molecular formula C32H44N2O9 B610416 Ranaconitine CAS No. 1360-76-5

Ranaconitine

Cat. No. B610416
CAS RN: 1360-76-5
M. Wt: 600.7
InChI Key: XTSVKUJYTUPYRJ-QQHZJSBHSA-N
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Description

Ranaconitine is a type of compound known as an alkaloid . It has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol . The compound is derived from the roots of Aconitum sinomontanum .


Synthesis Analysis

Terpenoid alkaloids, such as Ranaconitine, are derived from pathways that lead to various groups of terpenes like monoterpenoids and diterpenoids . A total synthesis of a ranaconitine-type diterpenoid alkaloid was completed in 30 steps .


Molecular Structure Analysis

The absolute configuration of natural ranaconitine was determined through an X-ray structure analysis of hydrated ranaconitine hydrobromide . The crystal presents a monoclinic system, with specific unit cell dimensions .


Physical And Chemical Properties Analysis

Ranaconitine is a powder-type compound . It has a melting point of 132–134°C . It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Structural Analysis : Ranaconitine's structure has been extensively studied. Zhou et al. (2012) and Li et al. (2011) both conducted X-ray structure analyses of ranaconitine, revealing details about its crystal system and dimensions, as well as the importance of hydrogen bonds and weak π-π interactions in its structure (Zhou, Li, Zhang, & Wang, 2012); (Li, Zhou, Han, Wang, Sun, & Zhao, 2011).

  • Phytochemical Research : Ranaconitine has been isolated from various Aconitum species. De-quan and Das (1983), and Zhang and Jia (1999) isolated ranaconitine along with other diterpenoid alkaloids from Aconitum species, contributing to our understanding of the plant's chemical profile (De-quan & Das, 1983); (Zhang & Jia, 1999).

  • Biological Activity and Toxicity : The biological activities and toxicity of ranaconitine have been evaluated. A study by Nie et al. (2017) assessed the cardiotoxicity of ranaconitine, among other compounds, from Aconitum leucostomum Worosch, highlighting its potential therapeutic and toxic aspects (Nie, Wang, Ji, Zhao, & Zhao, 2017).

  • Medicinal Applications : Research has also focused on the potential medicinal applications of ranaconitine. For instance, the study of its analgesic and antiarrhythmic activities as documented by Zhang and Jia (1999), provides insight into its therapeutic uses (Zhang & Jia, 1999).

  • Transdermal Drug Delivery : The use of ranaconitine in transdermal drug delivery systems has been explored. Guo et al. (2015) studied nanostructured lipid carriers for the percutaneous administration of ranaconitine, indicating its potential in enhancing drug delivery through the skin (Guo, Zhang, Zhao, Zhu, & Feng, 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ranaconitine . It’s also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29-,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSVKUJYTUPYRJ-HMLOAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20056254

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